IUPAC nomenclature and CAS registry number of 4-(2-Aminopropyl)aniline
IUPAC nomenclature and CAS registry number of 4-(2-Aminopropyl)aniline
This technical guide provides a comprehensive overview of 1-(4-aminophenyl)propan-2-amine, a compound of significant interest to researchers in medicinal chemistry, pharmacology, and drug development. This document delves into its nomenclature, chemical identity, physicochemical properties, plausible synthetic routes, and potential applications, with a focus on providing field-proven insights and maintaining scientific integrity.
Introduction and Scientific Context
1-(4-Aminophenyl)propan-2-amine, also known by its common synonym 4-(2-aminopropyl)aniline, is a primary aromatic amine with a structure bearing a close resemblance to amphetamine. This structural similarity places it within the broader class of phenethylamines, a group of compounds known for their diverse pharmacological activities, particularly their effects on the central nervous system. The presence of both a primary aliphatic amine and a primary aromatic amine within the same molecule imparts unique chemical reactivity and potential for further functionalization, making it a valuable building block in organic synthesis.
The study of such analogs is crucial for understanding the structure-activity relationships (SAR) of psychoactive compounds. By modifying the core amphetamine scaffold, researchers can probe the molecular interactions with biological targets such as monoamine transporters, leading to the development of novel therapeutic agents or research tools for investigating neurological pathways.[1][2][3] This guide aims to serve as a foundational resource for scientists working with or considering the use of this compound in their research endeavors.
Chemical Identity and Nomenclature
A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section provides a detailed breakdown of the nomenclature and key identifiers for 1-(4-aminophenyl)propan-2-amine.
IUPAC Nomenclature
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-(4-aminophenyl)propan-2-amine . This name is derived from the following structural analysis:
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Parent Chain: The longest carbon chain containing the principal functional group (the amine) is a three-carbon chain, hence "propan".
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Principal Functional Group: The amine group on the second carbon of the propane chain gives the suffix "-2-amine".
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Substituent: A phenyl group is attached to the first carbon of the propane chain. This phenyl group is itself substituted with an amino group at the fourth position, making it a "4-aminophenyl" group.
Therefore, the complete IUPAC name is 1-(4-aminophenyl)propan-2-amine.
Chemical Identifiers
For ease of reference and database searching, the following identifiers are crucial:
| Identifier | Value |
| CAS Registry Number | 57736-33-1 |
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol |
| Canonical SMILES | CC(N)Cc1ccc(N)cc1 |
| Synonyms | 4-(2-Aminopropyl)aniline, 4-Aminoamphetamine |
Diagram of the Chemical Structure of 1-(4-Aminophenyl)propan-2-amine
Caption: Chemical structure of 1-(4-aminophenyl)propan-2-amine.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. The following table summarizes the available, albeit largely predicted, data for 1-(4-aminophenyl)propan-2-amine.
| Property | Value | Source |
| Boiling Point | 484.3±55.0 °C (Predicted) | [1] |
| Density | 1.28±0.1 g/cm³ (Predicted) | [1] |
| Flash Point | >100 °C (Predicted) | [1] |
| Storage Temperature | 0-6°C | [1] |
Note: Experimental data for this specific compound is limited. The predicted values are based on computational models and should be used as estimates.
Synthesis and Methodologies
Method 1: Reductive Amination of a Phenylacetone Precursor
This approach involves the synthesis of a key intermediate, 1-(4-nitrophenyl)propan-2-one, followed by a one-pot reductive amination and reduction of the nitro group. Reductive amination is a robust method for forming amines from carbonyl compounds.[4][5][6][7]
Diagram of the Reductive Amination Synthesis Workflow
Caption: Plausible synthesis workflow via reductive amination.
Experimental Protocol:
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Synthesis of 1-(4-Nitrophenyl)propan-2-one: This precursor can be synthesized through various methods, such as the reaction of 4-nitrobenzyl cyanide with a methyl Grignard reagent followed by hydrolysis.
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Reductive Amination and Nitro Group Reduction:
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To a solution of 1-(4-nitrophenyl)propan-2-one (1 equivalent) in an appropriate solvent such as methanol, add an ammonia source, for example, ammonium acetate (10-20 equivalents).
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A reducing agent selective for the imine intermediate, such as sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents), is then added portion-wise.[4] The reaction is stirred at room temperature until the formation of the intermediate 1-(4-nitrophenyl)propan-2-amine is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).
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The crude product is then subjected to catalytic hydrogenation. The methanolic solution is transferred to a hydrogenation vessel, and a palladium on carbon catalyst (Pd/C, 5-10 mol%) is added.
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The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) until the reduction of the nitro group is complete.
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Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure.
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The resulting residue is purified by column chromatography or crystallization to yield the final product, 1-(4-aminophenyl)propan-2-amine.
-
Causality Behind Experimental Choices:
-
The use of a large excess of the ammonia source drives the equilibrium towards the formation of the imine intermediate.
-
Sodium cyanoborohydride is a preferred reducing agent for reductive amination as it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH, thus selectively reducing the formed imine.[4]
-
Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of aromatic nitro groups to anilines under mild conditions.[8][9][10]
Method 2: Synthesis from 4-Aminopropiophenone
An alternative route involves the reductive amination of a commercially available starting material, 4-aminopropiophenone.[11]
Experimental Protocol:
-
Protection of the Aromatic Amine (Optional but Recommended): The primary aromatic amine of 4-aminopropiophenone is more nucleophilic than the desired ammonia reactant and can lead to side reactions. Therefore, protection of this group (e.g., as an acetyl or Boc derivative) is advisable.
-
Reductive Amination:
-
The (protected) 4-aminopropiophenone is subjected to reductive amination as described in Method 1, using an ammonia source and a suitable reducing agent.
-
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic or basic hydrolysis for an acetyl group, or acid treatment for a Boc group) to yield the final product.
Applications and Field-Proven Insights
Due to its structural similarity to controlled substances, 1-(4-aminophenyl)propan-2-amine is primarily utilized as a research chemical . Its main value lies in its potential to serve as a tool for neuropharmacological and medicinal chemistry research.
-
Structure-Activity Relationship (SAR) Studies: As an analog of amphetamine, this compound can be used to investigate the structural requirements for binding to and interacting with monoamine transporters (dopamine, norepinephrine, and serotonin transporters).[2][3] By comparing its activity to that of amphetamine and other related compounds, researchers can gain insights into how the 4-amino substituent influences potency, selectivity, and mechanism of action (e.g., substrate-releaser versus reuptake inhibitor).[12][13][14]
-
Precursor for Novel Compounds: The presence of two distinct amino groups with different reactivities (the aliphatic amine being more basic and nucleophilic than the aromatic amine) makes it a versatile scaffold for the synthesis of more complex molecules. It can serve as a starting point for the development of new classes of compounds with potential therapeutic applications.
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Metabolic Studies: The aniline moiety is susceptible to metabolic oxidation in the liver, which can sometimes lead to the formation of reactive metabolites.[13][15] Studying the metabolism of 1-(4-aminophenyl)propan-2-amine can provide valuable information for designing safer drug candidates by understanding and mitigating potential metabolic liabilities associated with the aniline substructure.
Conclusion
1-(4-Aminophenyl)propan-2-amine is a fascinating molecule at the intersection of synthetic organic chemistry and neuropharmacology. While detailed experimental data on this specific compound is sparse, its structural characteristics and relationship to well-known psychoactive substances make it a valuable tool for researchers. This guide has provided a thorough overview of its identity, plausible synthetic routes based on established chemical principles, and its potential applications in advancing our understanding of drug-receptor interactions and in the design of novel bioactive compounds. As with any research chemical, appropriate safety precautions and handling procedures are essential.
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